N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a piperidine ring, a chlorophenyl group, and an imidazo[2,1-b][1,3]thiazole moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4OS/c1-16-13-27-20(15-29-22(27)24-16)21(28)25(2)14-18-8-11-26(12-9-18)10-7-17-3-5-19(23)6-4-17/h3-6,13,15,18H,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWIQBOGOYSDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)C(=O)N(C)CC3CCN(CC3)CCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Construction of the Imidazo[2,1-b][1,3]thiazole Moiety: This can be synthesized through condensation reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the piperidine derivative with the imidazo[2,1-b][1,3]thiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide
- N-[[1-[2-(4-bromophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Uniqueness
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
